(S)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride is a chiral compound with significant pharmaceutical relevance, particularly in the context of drug development targeting hedgehog signaling pathways. This compound is known for its role as a potential therapeutic agent in treating various malignancies by inhibiting the hedgehog signaling pathway, which is often dysregulated in cancerous tissues. The compound's structure features a pyridine ring, which is crucial for its biological activity.
The synthesis of (S)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride typically involves several key steps:
The synthesis can be optimized through various reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
The molecular formula of (S)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride is . Its structure includes:
The compound has a molecular weight of approximately 150.22086 g/mol. The presence of two hydrochloride groups enhances its solubility in aqueous solutions, making it suitable for biological assays .
(S)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride can participate in various chemical reactions:
Mechanistically, these reactions often involve transition states that can be analyzed using computational chemistry methods to predict reaction pathways and optimize conditions for desired outcomes .
The primary mechanism by which (S)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride exerts its effects involves inhibition of the hedgehog signaling pathway. This pathway plays a crucial role in cell differentiation and proliferation:
Studies have shown that compounds targeting this pathway can significantly reduce tumor size in preclinical models, demonstrating their potential efficacy as anticancer agents .
Relevant data from studies indicate that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles in biological systems .
(S)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride has several scientific uses:
Nucleophilic substitution reactions provide foundational routes to chiral amines, though stereocontrol remains challenging. For (S)-2-methyl-1-pyridin-3-yl-propylamine, displacement of activated precursors like alkyl halides or sulfonates with nitrogen nucleophiles is commonly employed. The pyridine ring’s electron-withdrawing nature enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack. However, competing elimination and racemization often necessitate careful optimization [2] [9].
Direct ammonolysis of (S)-1-(3-pyridyl)-2-bromopropane with ammonia under pressurized conditions yields the target amine, but suffers from over-alkylation (forming secondary/tertiary amines). The Gabriel synthesis variant mitigates this: potassium phthalimide attacks the chiral alkyl bromide, followed by hydrazinolysis to release the primary amine. This approach achieves ~75% yield but requires optical purity preservation during deprotection [2].
Table 1: Nucleophilic Substitution Approaches Comparison
Method | Reagent | Yield (%) | e.e. (%) | Limitations |
---|---|---|---|---|
Direct Ammonolysis | NH₃ (neat), 100°C | 60-65 | 85-90 | Over-alkylation products |
Gabriel Synthesis | K-phthalimide, then N₂H₄ | 70-75 | 90-92 | Multi-step; racemization risk |
Azide Reduction | NaN₃, then LiAlH₄ | 68 | 88 | Explosive intermediates; step count |
Steric directing groups like tert-butyl sulfinamide enable stereoselective substitutions. (R)-N-(tert-butanesulfinyl)imines derived from 3-pyridinecarboxaldehyde undergo diastereoselective addition of methylmagnesium bromide, forming the chiral carbon center. Acidic hydrolysis then releases the (S)-amine with 98% e.e., though yields are moderate (60-70%) due to hydrolysis sensitivity [9].
Microwave irradiation revolutionizes the synthesis of thermally demanding intermediates. The key step—reductive amination of 3-pyridinecarboxaldehyde with (S)-2-methylpropylamine—achieves near-completion in minutes versus hours under conventional heating. Microwave-specific dielectric heating (2.45 GHz) enables rapid, uniform energy transfer, suppressing side reactions like imine hydrolysis or enolization [3] [6].
Solvent selection critically influences reaction efficiency via the loss tangent (tan δ), quantifying microwave absorption. Ethanol (tan δ=0.941) or DMF (tan δ=0.161) are optimal, heating to 150°C within 1–2 minutes. Non-polar solvents (e.g., toluene, tan δ=0.040) require doping with ionic additives (e.g., NH₄Cl) for adequate heating. A standardized protocol is outlined:
Table 2: Solvent Microwave Absorption Properties
Solvent | tan δ | Time to 150°C (s) | Reaction Yield (%) |
---|---|---|---|
Ethylene glycol | 1.350 | 45 | 93 |
Ethanol | 0.941 | 60 | 95 |
DMF | 0.161 | 120 | 90 |
Toluene | 0.040 | >300* | 65* |
(With 0.1M NH₄Cl)*
Flow microwave reactors enable kilogram-scale production. Residence times of <10 minutes at 140–160°C achieve >90% conversion, outperforming batch methods. Temperature gradients are minimized, preserving enantiopurity (>99% e.e.) and reducing epimerization [6].
Recent advances leverage nickel-catalyzed enantioselective cross-couplings to construct the chiral β-aminopyridine scaffold. Ni(0)/chiral bis(oxazoline) catalysts mediate reductive couplings between 3-vinylpyridine and aryl iodides via radical 1,2-amino migration. This approach directly installs diverse aryl/alkyl groups at the β-carbon with >90% e.e. [7].
Ligand design dictates stereocontrol. Modified Bilm ligands (Bis-imidazoline) with electron-donating substituents accelerate radical recombination and minimize β-hydride elimination. Key system components:
Under these conditions, 3-(1-tosylaziridinyl)pyridine couples with aryl iodides, yielding (S)-2-methyl-1-(3-pyridyl)propylamine derivatives in 80–92% yield and 92–96% e.e. The reaction tolerates ester, nitrile, and heteroaryl functionalities [7].
Table 3: Ligand Performance in Nickel-Catalyzed Cross-Coupling
Ligand | e.e. (%) | Yield (%) | Reaction Time (h) | Functional Group Tolerance |
---|---|---|---|---|
(S,S)-Ph-Bilm | 92-96 | 80-92 | 12 | High (esters, CN, heterocycles) |
(R)-Binap | 75-80 | 65-70 | 24 | Moderate (no aldehydes) |
(S)-Segphos | 85 | 78 | 18 | Moderate |
The methodology synthesizes pharmaceutical precursors like venlafaxine analogs without racemization. Preclamol intermediates are accessed via ortho-substituted aryl couplings, demonstrating synthetic utility [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1